B1577976 Brevinin 2Ta

Brevinin 2Ta

货号: B1577976
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Brevinin 2Ta is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Scientific Applications of Brevinin-2Ta

Brevinin-2Ta (B-2Ta) is a novel antimicrobial peptide (AMP) derived from the skin secretion of the European frog Pelophylax kl. esculentus . AMPs are considered promising alternatives to traditional antibiotics because of their ability to prevent microbial drug resistance . B-2Ta exhibits broad-spectrum antimicrobial properties, anti-proliferative effects, and low toxicity, making it a potential therapeutic agent .

Antimicrobial Properties

B-2Ta demonstrates antimicrobial activity against several bacterial strains . Minimal inhibitory concentration (MIC) assays reveal that B-2Ta has a MIC of 64 mg/L (20 μM) against various microorganisms . The peptide causes structural damage to microorganisms, leading to a significant reduction in the number of microbes . Scanning electron microscopy (SEM) confirms that B-2Ta disrupts bacterial membranes, causing pore formation and breakdown of structural integrity .

Wound Healing Effects

B-2Ta promotes wound healing in Klebsiella pneumoniae-infected Sprague-Dawley (SD) rats . In vivo studies show that B-2Ta effectively inhibits inflammatory responses and promotes angiogenesis . B-2Ta-treated groups exhibit improved healing processes with regular epithelial layers and abundant integrated vessel circles . Moreover, the peptide enhances skin re-epithelialization, granulation, and collagen deposition in the wound area .

Case Studies and Experimental Results

In vivo Study on K. pneumoniae-Infected Rats:

  • Wound Closure: B-2Ta-treated rats showed comparable wound healing rates to gentamicin-treated groups, with both displaying improved healing compared to non-interventional controls . On the 13th day, the B-2Ta-treated group displayed a wound heal rate of 55.4%, while the gentamicin-treated group exhibited 56.7%, and the uninfected group showed 48.8% .
  • Bacterial Reduction: After 13 days of treatment with B-2Ta, a significant reduction in bacteria was observed, similar to that of the gentamicin-treated group . The number of bacteria decreased to 1.88×10^4 CFU/g in the B-2Ta-treated group and 1.85×10^4 CFU/g in the gentamicin-treated group .
  • Histological Analysis: H&E staining showed that B-2Ta-treated wounds contained more smooth collagens and fibroblasts compared with the infected control group, with improvements in regular epithelial layers and integrated vessel circles .

Table 1: MICs of B-2Ta against Various Microorganisms

MicroorganismMIC (mg/L)
S. aureus64
E. coli64
C. albicans64

Note: Data from minimal inhibitory concentration (MIC) assays .

Structural and Functional Insights

B-2Ta is characterized by an α-helix structure, with a cyclic structure formed by a disulphide bridge at the C-terminal . The amphipathic nature of B-2Ta, resulting from the aggregated distribution of cationic and hydrophobic residues, allows it to interact effectively with cellular membrane structures . This interaction is crucial for its antimicrobial activity .

Potential Therapeutic Applications

属性

生物活性

Antibacterial

序列

GILDTLKNLAKTAGKGILKSLVNTASCKLSGQC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。